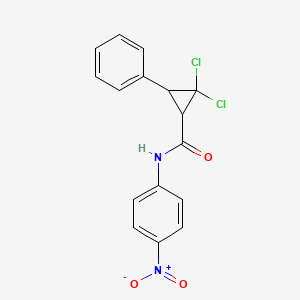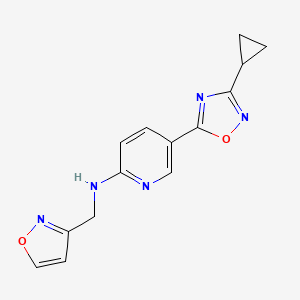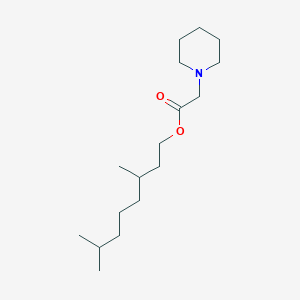
2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide, also known as DNPCC, is a cyclopropane-containing compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that makes it an interesting target for synthetic chemists, and its properties have been investigated for use in various fields including medicine, agriculture, and materials science.
Wirkmechanismus
2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide acts as a selective blocker of voltage-gated sodium channels, which are critical for the propagation of action potentials in neurons. By blocking these channels, 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide can prevent the firing of action potentials and reduce neuronal excitability. This mechanism of action has been studied extensively in vitro and in vivo, and has been shown to be effective in reducing seizures and pain in animal models.
Biochemical and Physiological Effects
2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects, including reducing neuronal excitability, decreasing the release of neurotransmitters such as glutamate and substance P, and reducing inflammation in the nervous system. These effects have been studied in detail in animal models, and have shown promise for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide in lab experiments is its selectivity for voltage-gated sodium channels, which allows researchers to specifically target these channels without affecting other ion channels or cellular processes. Additionally, 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide has been shown to be stable and easy to use in vitro and in vivo experiments. However, one limitation of using 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide is its potential toxicity and side effects, which must be carefully monitored and controlled in order to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are many potential future directions for research on 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide, including investigating its use in the treatment of neurological disorders, exploring its effects on other ion channels and cellular processes, and developing new synthetic methods for producing 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide and related compounds. Additionally, 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide could be used as a tool for studying the mechanisms of neuronal signaling and synaptic transmission, which could lead to new insights into the functioning of the nervous system.
Synthesemethoden
The synthesis of 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide involves several steps, including the reaction of 4-nitroaniline with phenylacetonitrile to form an imine intermediate, which is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to yield the final product. This method has been optimized to produce high yields of pure 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide, and has been used in many research studies.
Wissenschaftliche Forschungsanwendungen
2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide has been studied for its potential use as a tool in scientific research, particularly in the field of neuroscience. This molecule has been shown to selectively block certain types of ion channels in neurons, which can help researchers better understand the mechanisms of neural signaling and synaptic transmission. Additionally, 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide has been investigated for its potential use in the treatment of neurological disorders such as epilepsy and chronic pain.
Eigenschaften
IUPAC Name |
2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-16(18)13(10-4-2-1-3-5-10)14(16)15(21)19-11-6-8-12(9-7-11)20(22)23/h1-9,13-14H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGFLVVZBNZJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5223353.png)
![2-[(1-ethyl-1H-indol-3-yl)thio]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5223360.png)
![(3aS*,6aR*)-5-(1,4-dithiepan-6-yl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5223366.png)

![(3R)-1-{4-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-3-pyrrolidinol](/img/structure/B5223374.png)
![{4-(2-phenoxyethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5223377.png)


![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5223397.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)
![2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![5-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5223441.png)